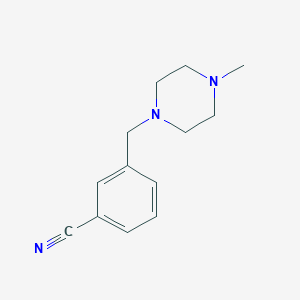

3-((4-Methylpiperazin-1-yl)methyl)benzonitrile

Vue d'ensemble

Description

3-((4-Methylpiperazin-1-yl)methyl)benzonitrile is a chemical compound with the molecular formula C13H17N3 and a molecular weight of 215.3 g/mol . It is commonly used in organic synthesis and has applications in various scientific fields.

Méthodes De Préparation

The synthesis of 3-((4-Methylpiperazin-1-yl)methyl)benzonitrile typically involves the reaction of 1-methylpiperazine with 3-cyanobenzaldehyde . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

3-((4-Methylpiperazin-1-yl)methyl)benzonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

3-((4-Methylpiperazin-1-yl)methyl)benzonitrile has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is utilized in the study of biological pathways and interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 3-((4-Methylpiperazin-1-yl)methyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparaison Avec Des Composés Similaires

3-((4-Methylpiperazin-1-yl)methyl)benzonitrile can be compared with other similar compounds, such as:

- 3-(4-Methylpiperazine-1-yl)benzonitrile

- 4-(4-Methylpiperazin-1-yl)methyl)benzonitrile

- 3-((4-Methylpiperazin-1-yl)methyl)-1-octyl-5-(p-tolyl)-1H-pyrrolo[2,3-c]pyridine

These compounds share structural similarities but may differ in their chemical properties, reactivity, and applications. The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties .

Activité Biologique

3-((4-Methylpiperazin-1-yl)methyl)benzonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound can be represented by the following chemical structure:

- Molecular Formula : CHN

- Molecular Weight : 215.30 g/mol

- Melting Point : 65-67 °C

This compound features a benzonitrile moiety substituted with a 4-methylpiperazine group, which is significant for its biological interactions.

Research indicates that compounds with similar structures often interact with various biological receptors and enzymes, influencing cellular pathways. The specific mechanisms of action for this compound include:

- Enzyme Inhibition : It has been shown to inhibit enzymes such as dipeptidyl peptidase IV, which plays a role in glucose metabolism and insulin secretion.

- Cell Signaling Modulation : The compound modulates cell signaling pathways, affecting gene expression and cellular metabolism .

Anticancer Properties

Several studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance, the compound demonstrated significant cytotoxicity in vitro against human cancer cell lines, with IC values indicating its effectiveness in inhibiting cell proliferation .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It exhibited activity against several bacterial strains, suggesting potential as an antibacterial agent. The structure-function relationship indicates that modifications to the piperazine ring can enhance its antimicrobial efficacy .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Absorption | Moderate |

| Distribution | Tissue-specific |

| Metabolism | Liver (CYP450 enzymes) |

| Elimination Half-Life | Varies (dependent on dosage) |

The compound's distribution is influenced by its lipophilicity, which affects its ability to penetrate cellular membranes.

Case Studies and Research Findings

- Cytotoxic Evaluation : In a study assessing the cytotoxic effects of various derivatives of benzonitrile, this compound was found to have a promising profile against specific cancer types, showing a dose-dependent response in cell viability assays .

- Enzyme Interaction Studies : Research focusing on enzyme inhibition demonstrated that this compound effectively inhibits dipeptidyl peptidase IV, leading to altered metabolic pathways that could benefit conditions like type 2 diabetes .

- Antimicrobial Testing : A series of antimicrobial assays revealed that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development .

Propriétés

IUPAC Name |

3-[(4-methylpiperazin-1-yl)methyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3/c1-15-5-7-16(8-6-15)11-13-4-2-3-12(9-13)10-14/h2-4,9H,5-8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNYDAONDPGWBRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC(=CC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10428216 | |

| Record name | 3-[(4-methylpiperazin-1-yl)methyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859850-90-1 | |

| Record name | 3-[(4-methylpiperazin-1-yl)methyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.